molecular formula C14H19N3O5S B2392089 N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874806-10-7

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2392089
CAS No.: 874806-10-7
M. Wt: 341.38
InChI Key: XZKLVNBJGQXZPC-UHFFFAOYSA-N
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Description

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a compound with the molecular formula C14H19N3O5S and a molecular weight of 341.38 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves multiple steps, starting from the preparation of the oxazolidinone ring. The oxazolidinone nucleus is a popular heterocycle framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations . The synthesis typically involves the reaction of an appropriate amine with an oxalyl chloride derivative under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the production follows similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tosyl group in the oxazolidinone ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This inhibition prevents the formation of peptide bonds, thereby halting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibacterial agent with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced activity against certain bacterial strains.

Uniqueness

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the tosyl group on the oxazolidinone ring, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives.

Properties

IUPAC Name

N-methyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-10-3-5-11(6-4-10)23(20,21)17-7-8-22-12(17)9-16-14(19)13(18)15-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKLVNBJGQXZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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